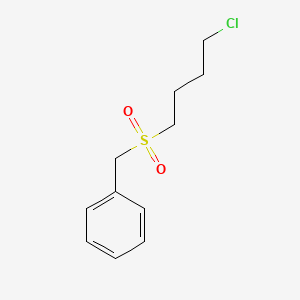
(2-iodoethyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-methylethanamine is an organic compound with the molecular formula C3H8IN. It is a derivative of ethanamine, where an iodine atom is substituted at the second carbon position, and a methyl group is attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodo-N-methylethanamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-iodoethanol with methylamine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of (2-iodoethyl)(methyl)amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-N-methylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-hydroxy-N-methylethanamine .
Applications De Recherche Scientifique
2-Iodo-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-methylethanamine involves its interaction with specific molecular targets. The iodine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-N-(2-iodoethyl)-N-methylethanamine: Another derivative with two iodine atoms, which may exhibit different reactivity and properties.
2-Iodoethanol: A precursor in the synthesis of 2-Iodo-N-methylethanamine.
N-Methylethanamine: The parent compound without the iodine substitution.
Uniqueness
2-Iodo-N-methylethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C3H8IN |
|---|---|
Poids moléculaire |
185.01 g/mol |
Nom IUPAC |
2-iodo-N-methylethanamine |
InChI |
InChI=1S/C3H8IN/c1-5-3-2-4/h5H,2-3H2,1H3 |
Clé InChI |
NCBOOWSTLLAGKM-UHFFFAOYSA-N |
SMILES canonique |
CNCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-4-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B8807391.png)






![2-Chloro-5,5-dimethyl-7-(pentan-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B8807421.png)

![2-[ethyl(phenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8807431.png)
![N-[(3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8807448.png)


